molecular formula C22H32O2 B7979709 Docosahexenoic acid

Docosahexenoic acid

Cat. No.: B7979709
M. Wt: 328.5 g/mol
InChI Key: DVSZKTAMJJTWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Properties and Isomeric Forms

Docosahexaenoic acid (DHA) is characterized by a 22-carbon chain with six cis-configured double bonds, systematically named (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid under IUPAC nomenclature. The uninterrupted sequence of methylene-interrupted Z (cis) double bonds creates a pronounced bend in the hydrocarbon chain, conferring distinct biophysical properties critical for its biological functions.

The molecular formula $$C{22}H{32}O_{2}$$ corresponds to a molecular weight of 328.49 g/mol, with a degree of unsaturation of seven (six double bonds + one carboxylic acid group). While the all-Z isomer dominates biological systems, theoretical geometric isomers exist due to potential trans configurations at individual double bonds. However, no naturally occurring trans isomers have been documented in unprocessed marine sources, where DHA primarily resides.

Table 1: Key Structural Identifiers of DHA

Identifier Value
CAS Registry Number 6217-54-5 (all-Z isomer)
Lipid Maps Classification LMFA01030185
ChEBI ID CHEBI:28125
SMILES Notation CC\C=C/C\C=C/C\C=C/C\C=C/C\C=C/C\C=C/CCCC(=O)O

The extended conjugated system (19.3 Å end-to-end length) enables π-orbital overlap across multiple double bonds, facilitating electron delocalization that influences both chemical reactivity and spectroscopic signatures.

Physicochemical Characteristics

As a highly unsaturated carboxylic acid, DHA exhibits dual hydrophobic-hydrophilic character. The carboxylic acid group (pKa ≈ 4.8) confers pH-dependent solubility, while the long polyunsaturated chain drives lipid solubility. Experimental collision cross-section measurements via ion mobility spectrometry reveal a compact structure in the gas phase, with values of 183.5–191.12 Ų depending on ionization state.

Table 2: Experimental Physicochemical Data

Property Value
Molecular Weight 328.49 g/mol
Predicted LogP (XLogP3) 6.6
Aqueous Solubility 0.024 mg/L (25°C)
Surface Tension 35.2 dyne/cm (1 mM in ethanol)

Spectroscopic analyses show distinctive UV-Vis absorption at 205 nm (ε = 29,000 M⁻¹cm⁻¹) due to conjugated diene transitions, while $$^{13}\text{C}$$ NMR reveals six olefinic carbons between δ 127–130 ppm. The molecule's fluidity index, calculated as 0.89 (ratio of double bonds to single bonds), exceeds that of shorter-chain PUFAs like α-linolenic acid (0.67).

Stability and Reactivity Profiles

DHA's hexaenoic structure renders it exceptionally susceptible to oxidative degradation. Accelerated stability studies demonstrate a peroxide value increase of 12 meq/kg/day at 25°C under atmospheric oxygen, with radical chain propagation occurring preferentially at the bis-allylic C11 and C14 positions. Autoxidation follows a three-stage pathway:

  • Initiation : Abstraction of bis-allylic hydrogen ($$E_a = 75 \text{ kJ/mol}$$)
  • Propagation : Peroxyl radical formation ($$k = 2.1 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$$)
  • Termination : Non-radical product formation (hydroperoxides, aldehydes)

Figure 1: Major Autoxidation Products
$$
\begin{aligned}
\text{Primary Products} & : 4\text{-HHE}, 7\text{-HODE} \
\text{Secondary Products} & : 4\text{-oxo-2-nonenal}, \text{Neuroprostanes}
\end{aligned}
$$

Controlled reactivity is observed in synthetic applications. The terminal Δ4 double bond shows heightened electrophilicity ($$E_{LUMO} = -1.3 \text{ eV}$$) compared to internal double bonds, enabling regioselective thiol-ene additions at the C4-C5 position with 89% selectivity. Computational models (DFT/B3LYP) predict a reaction energy of −42.6 kcal/mol for cyclohexanethiol addition, consistent with experimental yields.

Enzymatic oxidation pathways produce specialized pro-resolving mediators (SPMs), including protectins and resolvins, through lipoxygenase-mediated peroxidation at C17 ($$k{cat}/Km = 1.4 \times 10^3 \text{ M}^{-1}\text{s}^{-1}$$). These transformations underscore DHA's dual role as both oxidation substrate and bioactive precursor.

Properties

IUPAC Name

docosa-2,4,6,8,10,12-hexaenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h10-21H,2-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSZKTAMJJTWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865186
Record name Docosa-2,4,6,8,10,12-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain Selection and Nutrient Optimization

Schizochytrium limacinum OUC88 demonstrates high DHA productivity when cultivated with low-cost substrates. Replacing yeast extract with soybean meal hydrolysate (SMH) as the nitrogen source increased biomass yield to 85.27 g/L and DHA production to 20.7 g/L , outperforming yeast extract-based media (68.93 g/L biomass, 13.3 g/L DHA). SMH provides amino acids like methionine, alanine, and glutamic acid, which enhance lipid accumulation.

Table 1: Fermentation Performance with Different Nitrogen Sources

Nitrogen SourceBiomass (g/L)DHA Yield (g/L)DHA Content (% Total Fatty Acids)
Soybean Meal Hydrolysate85.2720.746.33
Yeast Extract68.9313.338.06

Substrate Utilization

Maize starch hydrolysate serves as an economical carbon source, providing glucose for glycolysis and acetyl-CoA synthesis. Fed-batch fermentation in a 10 L bioreactor under controlled conditions (25°C, pH 6.5, 20% dissolved oxygen) achieved a lipid content of 44.68 g/L , with DHA constituting 46.33% of total fatty acids.

High-Speed Counter-Current Chromatography (HSCCC) from Microalgae

Saponification and Solvent System Design

Microalgae oil undergoes saponification in 0.5 M potassium hydroxide-methanol at 70°C for 1.5 hours, followed by acidification (pH 3) and ether extraction. HSCCC purification uses a heptane-acetonitrile-acetic acid-methanol (4:5:1:1 v/v) solvent system, achieving a stationary phase retention of 80% and DHA purity of >95% .

Table 2: HSCCC Operational Parameters

ParameterValue
Solvent Flow Rate3 mL/min
Rotation Speed900 rpm
Sample Load20 mL
Purity95–98%

Scalability and Yield

From 5.0 g of Schizochytrium biomass, 2.71 g of crude oil is extracted via Soxhlet, yielding 500 mg of purified DHA after HSCCC. This method eliminates silica gel column chromatography, reducing sample loss and solvent consumption.

Chemical Synthesis via Acetylenic Coupling

Stepwise Synthesis Route

A patented synthetic pathway involves:

  • Tosylation of 2-butyne-1,4-diol to form bis-tosylate (45–50% yield).

  • Alkyne coupling with trimethylsilyl acetylene (60–65% yield).

  • Lindlar-catalyzed hydrogenation of triple bonds to cis-double bonds (30–40% yield).

Table 3: Synthetic Intermediate Yields

IntermediateYield (%)
Bis-tosylate45–50
Acetylenic Coupling Product60–65
Final Ester (Pre-Hydrolysis)30–40

Challenges and Limitations

Low overall yield (~15% ) and reliance on toxic catalysts (CuI, Lindlar’s catalyst) limit industrial adoption. However, the method provides stereochemical control for pharmaceutical-grade DHA.

Ionic Liquid-Assisted Extraction from Wet Biomass

Solvent Design and Optimization

The hydrophobic ionic liquid [C₁₀mim][(C₈)₂PO₂] disrupts cell membranes in Thraustochytrium biomass, enabling 97.4% lipid recovery with 44.7% DHA content under optimized conditions (76°C, pH 5.0, IL-to-biomass ratio 4.2). This approach avoids lyophilization and reduces hexane usage by 70% .

Table 4: Ionic Liquid Extraction Efficiency

ConditionValue
Temperature76°C
Extraction Yield69.4%
DHA Purity44.7%

Environmental and Economic Benefits

Compared to supercritical CO₂ extraction, ionic liquids reduce energy consumption by 40% and are reusable for >5 cycles without efficiency loss.

Quality Control and Analytical Validation

Gas Chromatography (GC) Protocols

Post-extraction methyl esters are analyzed using a BPX-70 capillary column (30 m × 0.25 mm) with hydrogen carrier gas (45 mL/min). Retention times for DHA methyl ester are 22.3 minutes , with a relative standard deviation (RSD) of 0.05% .

LC-MS/MS for Oxidation Monitoring

Esterified DHA hydroperoxides (DHA;OOH) are quantified via MRM transitions (m/z 343→229 for 16-OOH; m/z 343→171 for 14-OOH), identifying oxidation mechanisms in stored fish oils .

Chemical Reactions Analysis

3.1. Lipid Mediator Production

DHA can be converted into various bioactive lipid mediators through enzymatic reactions, particularly by lipoxygenases (LOX). These reactions are significant for their roles in inflammation resolution and other physiological processes.

Key Products from DHA:

Product NameDescription
17S-Hydroxy-DHAA hydroxylated derivative that plays a role in inflammation resolution.
7S,17S-Dihydroxy-DHA (RvD5)A potent pro-resolving mediator derived from DHA.
7S,15R-Dihydroxy-16S,17S-Epoxy-DPAA new type of lipid mediator identified through enzymatic conversion.

These products are formed through specific enzymatic pathways that add hydroxyl groups or modify the double bonds of DHA, enhancing its biological activity .

3.2. Oxidative Reactions

DHA is susceptible to oxidative stress, leading to lipid peroxidation. This process generates reactive aldehydes such as 4-hydroxyhexenal (4-HHE) and 4-hydroxynonenal (4-HNE), which can have both cytotoxic and protective effects depending on the context of their formation .

3.3. Enzymatic Conversions

Recent studies have focused on the enzymatic conversion of DHA into other beneficial compounds:

  • Hydrolysis of Epoxide Rings : Enzymes such as epoxide hydrolases catalyze the conversion of epoxide derivatives of DHA into diols, which are more biologically active.

  • Chemical Catalysis : New methods have been developed to utilize both enzymatic and chemical catalysis for efficient production of lipid mediators from DHA .

4.1. Studies on Lipid Mediators

Research has highlighted the importance of DHA-derived lipid mediators in resolving inflammation and promoting tissue repair:

  • Yin-Yang Mechanism : Studies suggest a regulatory mechanism between arachidonic acid (ARA) and DHA metabolism, mediated by phospholipases A2, which influences the production of pro-inflammatory and pro-resolving mediators .

4.2. Conversion Pathways

The Sprecher pathway illustrates the complex interactions between different fatty acids leading to the synthesis of DHA from its precursors, emphasizing the role of peroxisomal β-oxidation in these processes .

Scientific Research Applications

Nutritional Applications

Infant Development
DHA plays a crucial role in the cognitive and visual development of infants. Studies have shown that supplementation with DHA during pregnancy and lactation can enhance neurodevelopmental outcomes in children. For instance, a randomized controlled trial indicated that infants born prematurely who received DHA showed improved cognitive function compared to those who did not receive supplementation .

Therapeutic Foods
DHA is incorporated into ready-to-use therapeutic foods (RUTF) designed for treating severe acute malnutrition in children. Research has demonstrated the stability of DHA in RUTF formulations, ensuring that these therapeutic foods provide essential fatty acids necessary for recovery and growth .

Clinical Applications

Cardiovascular Health
Numerous studies have linked DHA intake with cardiovascular benefits, including reduced triglyceride levels and improved lipid profiles. A review highlighted that DHA supplementation can lower the risk of cardiovascular diseases (CVD) by modulating inflammatory processes and improving endothelial function .

Neurological Disorders
DHA has been investigated for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The fatty acid is involved in forming specialized pro-resolving mediators (SPMs) that help regulate inflammation in the central nervous system. These mediators have been shown to protect neuronal cells from damage and may slow disease progression .

Retinal Health
Clinical trials have explored the effects of DHA supplementation in patients with X-linked retinitis pigmentosa (XLRP). One study found that while DHA supplementation elevated blood levels significantly, it did not alter disease progression as measured by electroretinography. However, higher DHA levels correlated with better retinal function, suggesting a potential role in managing retinal diseases .

Mechanistic Insights

DHA's biological functions are attributed to its incorporation into cell membranes, where it influences membrane fluidity, neurotransmitter release, and gene expression. It also serves as a precursor for bioactive lipid mediators that play critical roles in inflammation resolution and cellular signaling .

Case Studies

Study Population Intervention Outcome
Drover et al. (2011)InfantsDHA supplementation during pregnancyImproved cognitive outcomes at 18 months
Harris et al. (2015)Adults with CVDDaily DHA intakeReduced triglyceride levels
JAMA Ophthalmology Study (2003)Patients with XLRP400 mg/day DHA for 4 yearsElevated blood DHA levels; no significant change in disease progression

Mechanism of Action

The mechanism of action of docosahexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. In the nervous system, docosahexaenoic acid is involved in the regulation of neurotransmitter release and signal transduction. It also modulates the activity of ion channels and receptors, contributing to neuronal plasticity and cognitive function .

Docosahexaenoic acid exerts its anti-inflammatory effects by serving as a precursor for the synthesis of specialized pro-resolving lipid mediators. These mediators bind to specific receptors on immune cells, leading to the resolution of inflammation and the promotion of tissue repair .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of DHA with Key PUFAs

Compound Structure Primary Sources Key Biological Roles Health Implications
DHA 22:6n-3 Fish, algae, fish oils Brain/retinal development, anti-inflammatory, synaptic plasticity Neuroprotection, reduced retinal angiogenesis, prostate cancer inhibition
EPA 20:5n-3 Fish, krill oils Eicosanoid synthesis, anti-inflammatory, cardiovascular health Reduces triglycerides, improves mood disorders
ALA 18:3n-3 Flaxseeds, walnuts, chia seeds Precursor to EPA/DHA (limited conversion in humans) Limited direct benefits; supports cardiovascular health indirectly
AA 20:4n-6 Meat, eggs, poultry Pro-inflammatory eicosanoid production, cell membrane structure Excess linked to neurodegeneration; balanced intake with omega-3s recommended
DPA 22:5n-3 Marine oils, breast milk Intermediate in EPA/DHA synthesis, structural role in tissues Emerging evidence for anti-inflammatory effects

Mechanistic and Clinical Comparisons

(a) DHA vs. EPA in Neurological and Cardiovascular Health

  • DHA dominates brain phospholipids, promoting neurite growth, synaptogenesis, and NMDA receptor expression . In contrast, EPA is more effective in reducing triglycerides and preventing arrhythmias .
  • Combined supplementation (EPA+DHA) at 1.2 g/d EPA + 0.9 g/d DHA improved suicidality and depression in psychiatric patients .

(b) DHA vs. AA in Inflammation and Oxidative Stress

  • DHA suppresses pro-inflammatory cytokines (e.g., TNF-α) and enhances anti-inflammatory resolvins . AA, however, generates pro-inflammatory eicosanoids (e.g., prostaglandins) and neurotoxic 4-hydroxynonenal under oxidative stress .
  • In retinal vasculature, DHA reduces pathological angiogenesis, while AA peroxidation exacerbates diabetic retinopathy .

(c) DHA vs. ALA in Bioavailability

  • ALA conversion to DHA is <1% in humans, making direct dietary intake of DHA critical for meeting physiological demands .

Research Findings on Therapeutic Efficacy

Table 2: Comparative Therapeutic Effects of DHA and Related PUFAs

Condition DHA Efficacy EPA/ALA/AA Efficacy Reference
Prostate Cancer 40–80 µM DHA inhibits LNCap cell growth by 46–63%, downregulates androgen receptors by 60–80% Limited evidence for EPA/AA
Diabetic Retinopathy 500 mg/d DHA reduces pathological retinal angiogenesis by 40% AA peroxidation increases oxidative damage; EPA shows no significant effect
Depression 0.9 g/d DHA + 1.2 g/d EPA reduces self-harm incidents by 50% EPA alone less effective
Osteoporosis High DHA intake correlates with improved bone mineral density ALA and EPA show weaker associations

Biological Activity

Docosahexaenoic acid (DHA) is a long-chain omega-3 fatty acid that plays a crucial role in human health, particularly in neurodevelopment and the maintenance of neurological function. This article explores the biological activities of DHA, highlighting its effects on brain health, inflammatory responses, and metabolic processes, supported by case studies and research findings.

Overview of DHA

DHA is primarily found in marine sources such as fish and algae. It is a critical component of phospholipids in neuronal membranes and is essential for brain development and function. Research indicates that DHA contributes to various physiological processes, including:

  • Neurodevelopment: Important for the growth and development of the brain during pregnancy and early life.
  • Cognitive Function: Linked to improved memory and learning capabilities in both children and adults.
  • Anti-inflammatory Effects: Exhibits properties that can modulate inflammatory responses.

1. Neuronal Health

DHA is integral to maintaining neuronal integrity. It enhances synaptic plasticity, which is vital for learning and memory. Studies have shown that supplementation with DHA can lead to significant improvements in cognitive performance, particularly in older adults experiencing mild cognitive impairment.

Case Study: Memory Improvement in Older Adults
A systematic review indicated that DHA supplementation improved episodic memory outcomes in older adults with mild memory complaints (P<0.004) . Participants receiving more than 1 g/day of DHA/EPA showed notable enhancements in memory functions compared to those receiving lower doses.

2. Anti-inflammatory Properties

DHA exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. It has been shown to suppress nitric oxide production in macrophages, indicating a potential role in managing inflammatory diseases .

Research Findings:

  • A study demonstrated that DHA reduced the expression of inducible nitric oxide synthase (iNOS) in stimulated murine macrophages, suggesting its protective role against oxidative stress .

3. Metabolic Effects

DHA has been associated with beneficial effects on metabolic disorders, including obesity and diabetes. It influences lipid metabolism and can improve insulin sensitivity.

Table 1: Summary of DHA's Biological Activities

Biological ActivityMechanism/EffectReferences
NeurodevelopmentEssential for brain growth; enhances synaptic plasticity ,
Cognitive FunctionImproves memory performance in older adults
Anti-inflammatoryReduces pro-inflammatory cytokines
Metabolic RegulationImproves insulin sensitivity; affects lipid metabolism ,

Delivery Systems and Bioavailability

Despite its health benefits, the application of DHA in food supplements is limited due to its low water solubility and instability. Recent advancements have focused on developing delivery systems that enhance the bioavailability of DHA, ensuring it remains effective during digestion.

Research Insights:
A review highlighted various delivery systems designed to improve DHA stability and absorption, which could potentially maximize its health benefits .

DOLAB Study Series

The DOLAB (DHA Oxford Learning And Behaviour) studies have been pivotal in understanding the impact of DHA on cognitive function in children. The first study found significant benefits from DHA supplementation on reading abilities among children without diagnosed learning disabilities . The subsequent DOLAB II study aimed to replicate these findings with a robust design.

Q & A

Q. What are the standard analytical methods for quantifying DHA in biological samples?

DHA quantification typically employs gas chromatography (GC) coupled with mass spectrometry (MS), often preceded by derivatization to enhance volatility. For example, heterocyclic derivatization followed by GC-triple quadrupole MS achieves high sensitivity and specificity in blood samples . Capillary GC with hydrogen chloride-assisted esterification is another validated method for serum analysis, improving precision by optimizing fatty acid conversion . When selecting a method, prioritize derivatization efficiency, column selectivity (e.g., polar capillary columns), and internal standards (e.g., deuterated DHA) to minimize matrix effects.

Q. How can DHA be extracted and concentrated from natural sources like fish oil?

Enzymatic hydrolysis using lipases (e.g., Candida rugosa lipase) selectively cleaves ester bonds in triglycerides, enriching DHA in glyceride fractions. Optimal conditions include pH 7–8, 40–50°C, and controlled water content to maximize hydrolysis efficiency while minimizing oxidation . Post-extraction, purification via urea complexation or supercritical fluid extraction (SFE) with CO₂ enhances DHA purity by removing saturated fatty acids .

Q. What experimental models are suitable for studying DHA’s role in neuronal development?

Primary hippocampal neuron cultures are widely used to assess DHA’s impact on synaptogenesis and neurite outgrowth. These models allow direct measurement of synaptic plasma membrane (SPM) proteome changes via LC-MS/MS, revealing upregulated NMDA receptors and glutamatergic signaling pathways under DHA supplementation . Rodent models (e.g., dietary n-3 deficiency) further validate in vivo correlations between DHA levels and cognitive performance .

Advanced Research Questions

Q. How can CRISPR/Cas9 be applied to study DHA biosynthesis in microbial systems?

In Aurantiochytrium spp., CRISPR/Cas9-mediated knockout of fatty acid synthase (FAS) genes shifts acetyl-CoA flux toward the polyketide synthase (PKS) pathway, enhancing DHA yield. Dual-gene editing (e.g., SCD1 and SCD5 in porcine cells) reduces competing saturated fatty acids, increasing DHA and EPA levels by 30–50% . Key considerations include sgRNA design for PKS gene clusters and metabolic flux analysis to monitor carbon partitioning .

Q. What strategies resolve contradictions in DHA’s anti-inflammatory vs. pro-inflammatory effects?

Dose- and context-dependent effects require careful experimental design. For example, in arthritis models, DHA suppresses MMP-13 via p38 MAPK inhibition, reducing cartilage degradation at 50–100 µM . Conversely, high concentrations (>200 µM) may induce oxidative stress. Use transcriptomic profiling (RNA-seq) to identify threshold-dependent gene networks and validate with cytokine arrays (e.g., IL-6, TNF-α) .

Q. How can conflicting data on DHA’s role in cancer proliferation be addressed?

Contradictory results (e.g., pro-apoptotic vs. pro-survival effects) often stem from cell-type specificity. In prostate cancer (LNCap cells), DHA at 40–80 µM downregulates androgen receptor (AR) expression by 60–80%, confirmed via qPCR and Western blotting . However, in glioblastoma, DHA may upregulate pro-survival kinases like Akt. Use isoform-specific inhibitors (e.g., MK-2206 for Akt) and single-cell RNA-seq to dissect context-dependent signaling .

Q. What advanced statistical approaches are recommended for analyzing DHA’s metabolic interactions?

Multivariate analysis (e.g., PLS-DA) identifies correlations between DHA levels and lipidomic profiles in large datasets. For longitudinal studies, mixed-effects models account for individual variability in DHA uptake and metabolism . Bayesian networks can map causal relationships between DHA intake, CRP levels, and cardiovascular outcomes, addressing confounding factors like age and genetics .

Methodological Considerations

Q. How to design a robust study validating DHA’s impact on lipid metabolism?

  • Experimental Groups : Include negative controls (e.g., n-3 deficient diets) and positive controls (e.g., EPA supplementation).
  • Endpoint Assays : Combine lipidomics (LC-MS) for fatty acid profiling, RT-qPCR for gene expression (e.g., FASN, ACSL3), and histology for lipid deposition .
  • Power Analysis : Ensure sample sizes ≥6 per group to detect ≥20% changes in DHA content (α=0.05, β=0.8) .

Q. What are the pitfalls in interpreting DHA’s bioactivity in vitro vs. in vivo?

  • In Vitro Limitations : Cell culture models lack systemic factors (e.g., liver metabolism, blood-brain barrier). Use co-culture systems (e.g., hepatocyte-neuron) to mimic in vivo conditions .
  • In Vivo Complexity : Confounding variables (e.g., gut microbiota) require germ-free models or metagenomic sequencing to isolate DHA-specific effects .

Data Contradiction Analysis

Q. How to reconcile discrepancies in DHA’s effects on cardiovascular biomarkers?

Meta-regression of clinical trials reveals that baseline CRP levels modulate DHA’s anti-inflammatory efficacy. Studies with CRP >3 mg/L show significant reductions, while those with CRP <1 mg/L show negligible effects . Stratify analyses by inflammatory status and adjust for omega-6:omega-3 ratios to clarify outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docosahexenoic acid
Reactant of Route 2
Docosahexenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.